

# Application Notes and Protocols for Measuring FPFT-2216-Induced Protein Degradation

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## Compound of Interest

Compound Name: FPFT-2216

Cat. No.: B15608490

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## Introduction

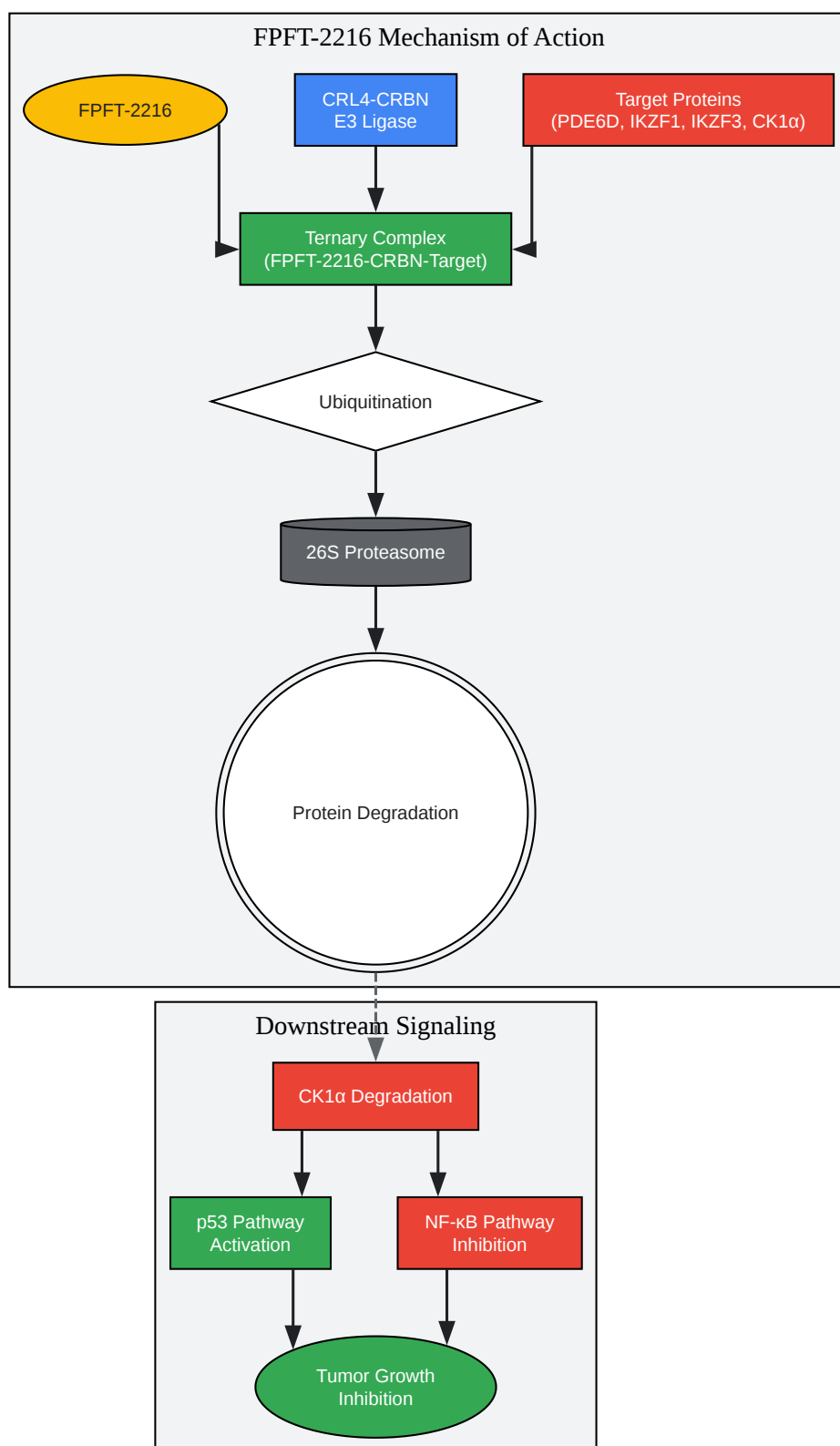
**FPFT-2216** is a novel small molecule "molecular glue" that induces the degradation of specific target proteins by redirecting the activity of the CRL4<sup>CRBN</sup> E3 ubiquitin ligase complex.[1][2] This mechanism of action holds significant therapeutic potential in oncology and inflammatory diseases.[2][3] Accurate and robust methods to quantify the degradation of target proteins are essential for the preclinical and clinical development of **FPFT-2216** and other molecular glues. These application notes provide detailed protocols for key experimental techniques used to measure **FPFT-2216**-induced protein degradation, including Western blotting, quantitative mass spectrometry, and reporter protein assays.

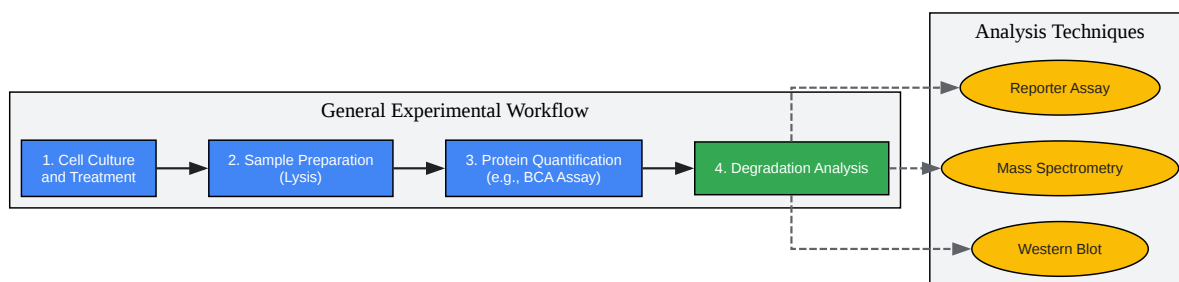
## Mechanism of Action: FPFT-2216-Mediated Protein Degradation

**FPFT-2216** functions by inducing proximity between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1] The primary targets of **FPFT-2216** include phosphodiesterase 6D (PDE6D), the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1 $\alpha$  (CK1 $\alpha$ ).[2][4] The degradation of these proteins impacts critical cellular signaling pathways. For instance, the degradation of CK1 $\alpha$  leads to the activation of the

p53 tumor suppressor pathway and the inhibition of the pro-survival NF- $\kappa$ B signaling pathway.

[4][5]





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## References

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